1-(3,4-Dichlorophenyl)-3-methylurea

Description

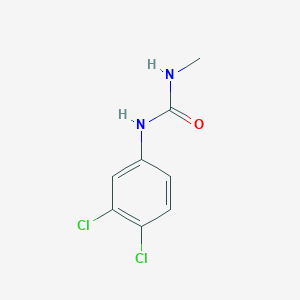

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQHRQQSSQDLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042180 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-62-2 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyldiuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYLDIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3,4-Dichlorophenyl)-3-methylurea CAS number 3567-62-2 properties

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)-3-methylurea (CAS 3567-62-2)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 3567-62-2, is a chemical compound of significant interest in the fields of environmental science, toxicology, and agricultural research.[1][2] Structurally, it is a member of the phenylurea class of compounds, characterized by a urea functional group linked to a dichlorinated phenyl ring and a methyl group.[2][3] This compound is primarily known as a major metabolite of the widely used herbicides Diuron and Linuron.[1][2][4] As such, its presence in soil and water serves as a key indicator of the environmental degradation of these parent herbicides.[4][5] Understanding the properties of this compound is crucial for assessing the environmental impact of its parent compounds and for developing a more complete toxicological profile. This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and safety considerations.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and study. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3567-62-2 | [1][6][7] |

| Molecular Formula | C₈H₈Cl₂N₂O | [1][7][8] |

| Molecular Weight | 219.07 g/mol | [1][2][7] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 155.5 - 162.0 °C | [2] |

| Boiling Point | 295.3 °C at 760 mmHg | [2] |

| Water Solubility | 490 mg/L at 20 °C | [9] |

| XLogP3 | 3.20860 | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline with methyl isocyanate.[5] This reaction forms the urea linkage and is a common method for producing phenylurea compounds. For research purposes, high-purity analytical standards are necessary, which require purification of the crude product, often through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.[5]

Characterization of the synthesized compound can be performed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the chemical structure, while Mass Spectrometry (MS) would verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity.

Illustrative Synthesis Workflow

Caption: The mechanism of action of this compound as a Photosystem II inhibitor.

Endocrine Disrupting Effects

In addition to its herbicidal activity, there is evidence to suggest that this compound and its parent compounds may possess endocrine-disrupting properties. [5]The parent compound, Linuron, has been shown to act as an androgen receptor (AR) antagonist. [10][11][12]It competitively inhibits the binding of androgens to the AR, which can lead to reproductive malformations in male rats. [10][11]While the endocrine-disrupting potential of this compound itself is less studied, its structural similarity to Linuron suggests that it may contribute to the overall antiandrogenic effects observed with the parent herbicide. [13]

Applications in Research and Development

The primary application of this compound is as a reference standard in environmental and toxicological studies. [14][15]Its use is critical for:

-

Environmental Monitoring: Quantifying the levels of this metabolite in soil and water samples allows for the assessment of the environmental fate and persistence of Diuron and Linuron herbicides. [4]* Toxicological Research: Studying the toxicity and biological effects of this compound helps to build a more complete risk profile for its parent compounds. [16][17]* Herbicide Resistance Studies: Investigating the metabolism of Diuron and Linuron into this and other compounds is important for understanding the mechanisms of herbicide resistance in weeds. [5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation. [18]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [18]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. [18]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. [18] In case of exposure, it is important to seek medical attention. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical advice. [18]

Conclusion

This compound (CAS 3567-62-2) is a compound of considerable scientific interest, primarily due to its role as a metabolite of the herbicides Diuron and Linuron. Its properties as a Photosystem II inhibitor and a potential endocrine disruptor make it a key subject in environmental and toxicological research. A thorough understanding of its physicochemical properties, synthesis, and biological activity is essential for researchers and scientists working to assess the environmental impact and safety of phenylurea herbicides.

References

-

University of Hertfordshire. Linuron (Ref: HOE 02810). AERU. [Link]

-

Lambright, C., et al. (2000). Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats. PubMed. [Link]

-

EXTOXNET. LINURON. [Link]

-

Lambright, C., et al. (2000). Cellular and Molecular Mechanisms of Action of Linuron: An Antiandrogenic Herbicide that Produces Reproductive Malformations in Male Rats. Toxicological Sciences, Oxford Academic. [Link]

-

Wikipedia. Linuron. [Link]

-

Teixeira, A. P., et al. (2012). Toxicity of the herbicide linuron as assessed by bacterial and mitochondrial model systems. PubMed. [Link]

-

U.S. Environmental Protection Agency. Linuron - Pesticide Fact Sheet. [Link]

-

SOLVERCHEMBOOKS. Linuron Properties | Applications of Linuron | Linuron Uses. [Link]

-

National Center for Biotechnology Information. Linuron. PubChem. [Link]

-

Federal Register. Linuron; Pesticide Tolerances. [Link]

-

ResearchGate. (PDF) Cellular and molecular mechanisms of action of linuron: An antiandrogenic herbicide that produces reproductive malformations in male rats. [Link]

-

ResearchGate. Toxicity Of The Herbicide Linuron As Assessed By Bacterial And Mitochondrial Model Systems | Request PDF. [Link]

-

Pharmaffiliates. N-Demethoxy Linuron. [Link]

-

University of Hertfordshire. This compound. AERU. [Link]

-

Bennoun, P., & Li, Y. (1973). New results on the mode of action of 3,-(3,4-Dichlorophenyl)-1,1-dimethylurea in spinach chloroplasts. PubMed. [Link]

-

Katsiadaki, I., et al. (2015). The Herbicide Linuron Inhibits Cholesterol Biosynthesis and Induces Cellular Stress Responses in Brown Trout. Environmental Science & Technology, ACS Publications. [Link]

-

Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

-

Jacobsen, H., et al. (2007). In vitro antiandrogenic effects of the herbicide linuron and its metabolites. ScienceDirect. [Link]

-

ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. [Link]

-

National Center for Biotechnology Information. Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl). PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. CAS 3567-62-2: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 3567-62-2 [smolecule.com]

- 6. CAS 3567-62-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound [sitem.herts.ac.uk]

- 10. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. caymanchem.com [caymanchem.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. accustandard.com [accustandard.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. Toxicity of the herbicide linuron as assessed by bacterial and mitochondrial model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

solubility of DCPMU in water and organic solvents

An In-depth Technical Guide to the Solubility of DCPMU in Water and Organic Solvents

Authored by a Senior Application Scientist

Introduction: Understanding DCPMU and the Critical Role of Solubility

DCPMU, or 3-(3,4-dichlorophenyl)-1-methylurea, is a primary metabolite of the widely used herbicide Diuron.[1][2] Its presence in environmental samples is a key indicator of Diuron degradation, making its analysis crucial for environmental monitoring.[3][4] Furthermore, understanding the physicochemical properties of molecules like DCPMU is fundamental in the field of drug discovery and development, where solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[5][6]

This guide provides a comprehensive overview of the solubility characteristics of DCPMU. Given the limited direct quantitative data for DCPMU in publicly available literature, this document synthesizes information from its parent compound, Diuron, and established methodologies for pyrimidine derivatives to provide a robust predictive framework and detailed experimental protocols for researchers. We will explore the theoretical underpinnings of DCPMU's solubility, present inferred solubility profiles, and offer a step-by-step guide for its empirical determination.

The Molecular Basis of DCPMU Solubility: A Predictive Analysis

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of DCPMU—featuring a dichlorinated phenyl ring, a urea group, and a methyl group—suggests a molecule with both hydrophobic and hydrophilic characteristics.

-

Hydrophobic Character: The 3,4-dichlorophenyl ring is nonpolar and will contribute to the molecule's solubility in nonpolar organic solvents through van der Waals forces. It will, however, limit its solubility in water.

-

Hydrophilic Character: The urea moiety is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen and nitrogen atoms). This region of the molecule will facilitate interactions with polar solvents, particularly water and protic organic solvents.

Based on this structure, we can predict that DCPMU will exhibit low solubility in water and nonpolar hydrocarbon solvents but will be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.

Inferred and Comparative Solubility Profile

| Compound | Solvent | Solvent Type | Reported Solubility | Predicted DCPMU Solubility |

| Diuron (DCMU) | Water | Polar Protic | 42 mg/L | Likely in a similar low range |

| Diuron (DCMU) | Hydrocarbon Solvents | Nonpolar | Very Low[7] | Predicted to be Very Low |

| DCPMU (Predicted) | Methanol | Polar Protic | - | Predicted to be Moderately Soluble |

| DCPMU (Predicted) | Ethanol | Polar Protic | - | Predicted to be Moderately Soluble |

| DCPMU (Predicted) | Acetone | Polar Aprotic | - | Predicted to be Soluble |

| DCPMU (Predicted) | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Predicted to be Highly Soluble |

| DCPMU (Predicted) | Chloroform | Weakly Polar | - | Predicted to be Sparingly Soluble |

| DCPMU (Predicted) | Ethyl Acetate | Weakly Polar | - | Predicted to be Sparingly to Moderately Soluble |

Note: The predictions for DCPMU are based on its chemical structure and comparative data from Diuron. Empirical testing is required for precise quantification.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For researchers requiring precise solubility data, the following thermodynamic shake-flask method is recommended. This protocol is a self-validating system designed to determine the equilibrium solubility of a compound.[8][9]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Reagents:

- DCPMU (solid powder)

- Solvents of interest (e.g., deionized water, PBS pH 7.4, methanol, DMSO)

- Glass vials with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Syringe filters (0.22 µm)

- Volumetric flasks and pipettes

- Analytical balance

- HPLC-UV or UV-Vis spectrophotometer

2. Sample Preparation:

- Weigh out an excess amount of solid DCPMU into a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial for ensuring saturation.

- Add a precise, known volume of the test solvent to the vial.

3. Equilibration:

- Securely cap the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C).

- Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically adequate.[9]

4. Separation of Undissolved Solid:

- After incubation, visually confirm that excess solid remains.

- Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved DCPMU.

- Carefully withdraw the supernatant, being cautious not to disturb the pellet.

- For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter. This filtered liquid is your saturated solution.

5. Quantification:

- Prepare a calibration curve using known concentrations of DCPMU in the analysis solvent (e.g., a 50:50 acetonitrile:water mixture).[8]

- Accurately dilute a small aliquot of the saturated solution with the analysis solvent to bring its concentration within the range of the calibration curve.

- Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

- Calculate the concentration of the diluted sample by comparing its response to the calibration curve.

6. Calculation of Solubility:

- Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the thermodynamic solubility of DCPMU in that solvent at the specified temperature.

Molecular Interactions and Their Influence on Solubility

The interplay of intermolecular forces dictates the solubility of DCPMU in different solvent environments. Understanding these interactions provides a mechanistic explanation for the observed solubility data.

Caption: DCPMU-Solvent Molecular Interactions.

Conclusion and Implications for Researchers

This guide establishes a comprehensive framework for understanding and determining the solubility of DCPMU. While direct quantitative data remains sparse, a predictive analysis based on its molecular structure and comparison with its parent compound, Diuron, strongly suggests low aqueous solubility and higher solubility in polar organic solvents, particularly polar aprotic solvents like DMSO.

For professionals in drug development and environmental science, the detailed, step-by-step protocol for thermodynamic solubility determination provides a reliable method for generating the precise, high-quality data needed for ADME studies, risk assessment, and analytical method development.[3][6] By applying these principles and methodologies, researchers can confidently characterize the solubility of DCPMU, a critical parameter for advancing their scientific objectives.

References

-

Lewis, K.A., Tzilivakis, J., Warner, D., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diuron. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). DCMU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Monomethyldiuron. PubChem. Retrieved from [Link]

-

MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303. Retrieved from [Link]

-

Regulations.gov. (2020). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Diuron, DCPMU, mCPDMU in Water 50677002. Retrieved from [Link]

-

Atom Pharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Retrieved from [Link]

-

Frontiers. (n.d.). Multiparameter analysis of Diuron and its metabolites (DCA and DCPMU) in different stages of zebrafish (Danio rerio) development. Retrieved from [Link]

-

Crown Bioscience. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

Sources

- 1. Frontiers | Multiparameter analysis of Diuron and its metabolites (DCA and DCPMU) in different stages of zebrafish (Danio rerio) development [frontiersin.org]

- 2. Monomethyldiuron | C8H8Cl2N2O | CID 19113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. mdpi.com [mdpi.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a substituted urea class herbicide widely utilized in agriculture and industrial settings for broad-spectrum weed control.[1][2][3] Its efficacy stems from its ability to inhibit photosynthesis by blocking the electron transport chain in photosystem II, a critical pathway for plant survival.[2][4] The synthesis of Diuron is a well-established industrial process, primarily centered around the strategic formation of a highly reactive isocyanate intermediate.

This guide provides an in-depth examination of the predominant synthesis pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The narrative is structured to deliver not just a procedural recitation, but a causal understanding of the synthetic strategy, empowering researchers to appreciate the nuances of each step.

The Core Synthesis Pathway: A Two-Stage Approach

The most industrially viable and commonly employed synthesis of Diuron is a two-stage process. This pathway is favored for its efficiency and high yield. The overall logic is to first construct a highly electrophilic intermediate, 3,4-dichlorophenyl isocyanate (DCPI), which then readily undergoes nucleophilic attack by an amine to form the stable urea linkage.

-

Stage 1: Phosgenation of 3,4-Dichloroaniline to form 3,4-Dichlorophenyl Isocyanate (DCPI).

-

Stage 2: Reaction of DCPI with Methylamine to yield this compound (Diuron).

This bifurcated approach allows for controlled conditions in each distinct chemical transformation, optimizing yield and purity.

Mechanistic Insights and Rationale

Stage 1: The Formation of the Isocyanate Intermediate

The synthesis of the key intermediate, 3,4-dichlorophenyl isocyanate, is achieved through the phosgenation of 3,4-dichloroaniline.[5] Phosgene (COCl₂) serves as a carbonyl group donor.

The reaction proceeds via nucleophilic attack of the primary amine (3,4-dichloroaniline) on the highly electrophilic carbonyl carbon of phosgene. This is typically performed in an inert solvent like toluene, xylene, or o-dichlorobenzene at elevated temperatures.[5][6][7] The reaction progresses through the formation of an unstable carbamoyl chloride intermediate, which then eliminates a molecule of hydrogen chloride (HCl) to yield the stable isocyanate product, DCPI.

Causality: The use of phosgene, while hazardous, is driven by its high reactivity, which ensures a near-quantitative conversion of the aniline. The reaction is often run at elevated temperatures (e.g., 110-160°C) to facilitate the elimination of HCl and drive the reaction to completion.[6][7] Some patented processes describe a two-step temperature profile, starting at a lower temperature during initial mixing and then ramping up to a higher temperature to complete the reaction, which can help control exotherms and reduce side reactions.[7]

Stage 2: Urea Formation

The second stage leverages the high reactivity of the isocyanate group (-N=C=O) of DCPI. This group is highly susceptible to nucleophilic attack. The reaction with an amine, in this case, methylamine (CH₃NH₂), is a classic and efficient method for forming a urea linkage.[8][9]

The lone pair of electrons on the nitrogen atom of methylamine attacks the central carbon atom of the isocyanate group. This addition reaction is typically rapid and exothermic, resulting in the direct formation of the this compound product.

Causality: This step is highly efficient due to the inherent electrophilicity of the isocyanate carbon. The reaction is often carried out at moderate temperatures (e.g., 45-70°C) and can be controlled by monitoring the pH of the reaction mixture, typically targeting a slightly basic pH (8-9) to ensure the presence of the free amine nucleophile.[10][11] The choice of solvent is again crucial, with toluene being a common option that is compatible with both stages of the synthesis.[10][11]

Visualization of the Synthesis Workflow

The logical flow from starting materials to the final product via the key intermediate is illustrated below.

Caption: Overall workflow for the synthesis of Diuron.

Detailed Experimental Protocols

Disclaimer: The following protocols involve extremely hazardous materials, including phosgene and toxic anilines. These procedures should only be attempted by trained professionals in a well-equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods) and personal protective equipment.

Protocol: Synthesis of 3,4-Dichlorophenyl Isocyanate (DCPI)

-

Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet/outlet with an inert solvent such as o-dichlorobenzene. The outlet should be connected to a scrubber system to neutralize excess phosgene and HCl.

-

Phosgene Introduction: Introduce a 4:1 molar excess of phosgene relative to the 3,4-dichloroaniline to be added.[6]

-

Aniline Addition: Prepare a 10-15% (w/w) solution of 3,4-dichloroaniline in o-dichlorobenzene.[6] Slowly add this solution to the reactor while maintaining vigorous stirring. Control the addition rate to manage the exothermic reaction.

-

Reaction: Heat the reaction mixture to 110-160°C and maintain it until the reaction is complete, which is often indicated by the solution becoming clear.[6][7]

-

Purification: After the reaction, remove excess phosgene and HCl by sparging with an inert gas (e.g., nitrogen). The solvent and product can be separated by distillation under reduced pressure to yield purified 3,4-dichlorophenyl isocyanate.[10]

Protocol: Synthesis of this compound (Diuron)

-

Reactor Setup: In a separate reactor equipped for stirring and temperature control, dissolve the previously synthesized 3,4-dichlorophenyl isocyanate in toluene.

-

Amine Reaction: Heat the solution to approximately 45-70°C.[10] Introduce dry methylamine gas or a methylamine solution into the reactor.[10][11]

-

pH Control: Monitor the reaction. The reaction is typically complete when the pH of the system reaches 8-9.[10][11]

-

Isolation: As the reaction proceeds, the Diuron product will precipitate out of the toluene solution as a white solid.

-

Purification: Cool the reaction mixture. The solid product can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried to yield the final this compound product.

Quantitative Data Summary

| Parameter | Stage 1: DCPI Synthesis | Stage 2: Diuron Synthesis |

| Key Reactants | 3,4-Dichloroaniline, Phosgene | 3,4-Dichlorophenyl Isocyanate, Methylamine |

| Solvent | o-Dichlorobenzene, Toluene, Xylene | Toluene, Tetrahydrofuran (THF) |

| Molar Ratio | ~4:1 Phosgene to Aniline[6] | ~1:1 Isocyanate to Amine |

| Temperature | 110 - 160 °C[6][7] | 45 - 70 °C[10] |

| Reaction Endpoint | Clear solution | pH 8-9[10][11] |

| Product State | Liquid (distilled) | White Solid (precipitate) |

Critical Safety Considerations

-

Phosgene (COCl₂): Phosgene is an extremely toxic and corrosive gas that can be fatal if inhaled.[12][13][14] Symptoms of exposure may be delayed.[12][13] All work must be conducted in a high-performance chemical fume hood with continuous monitoring. A self-contained breathing apparatus must be readily available for emergency response.[12]

-

3,4-Dichloroaniline (DCA): This compound is toxic if inhaled, in contact with skin, or if swallowed.[15][16] It can cause irritation and systemic toxicity.[17] Appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection, is mandatory.[15][18][19]

-

3,4-Dichlorophenyl Isocyanate (DCPI): DCPI is highly reactive and toxic. It is fatal if inhaled and causes severe eye damage and skin irritation.[20] It is also moisture-sensitive and will react with water to release CO₂.[5][21]

-

Methylamine: This is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated area away from ignition sources.

References

- Understanding the 'Diuron CAS 330-54-1 Properties' for Effective Weed Management. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3,4-Dichloroaniline (cas 95-76-1) SDS/MSDS download. (n.d.). Guidechem.

- 3,4-Dichloroaniline. (n.d.). Apollo Scientific.

- Phosgene iminium chloride - SAFETY D

- 3,4-DICHLOROANILINE. (n.d.). CAMEO Chemicals - NOAA.

- PHOSGENE Safety D

- Diuron environmental assessment report. (2011). Australian Pesticides and Veterinary Medicines Authority.

- 3,4-DICHLOROANILINE (13C6, 99%). (n.d.).

- Proper Disposal of 3,4-Dichloroaniline: A Guide for Labor

- Phosgene MSDS (E4641). (2016). Gas-Sensing.com.

- Diuron. (n.d.). PubChem - NIH.

- Twelves, R. R. (1969). Preparation of dichlorophenyl isocyanate. U.S. Patent 3,449,397A.

- Phosgene - Airgas - United States (US) SDS HCS 2012 V4.11. (2022). Airgas.

- Physical and chemical properties of diuron. (n.d.).

- Diuron - Active Ingredient Page. (n.d.). Chemical Warehouse.

- How to Start a Diuron Manufacturing Business? (n.d.). Niir Project Consultancy Services (NPCS).

- Preparation for 3, 4-dichloro phenyl isocyanate. (n.d.). Chinese Patent CN101274904B.

- Method for continuously preparing 3,4-dichlorophenyl isocyanate. (n.d.).

- Phosgene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Improved Synthesis of Unsymmetrical Ureas via Carbam

- 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA synthesis. (n.d.). ChemicalBook.

- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PubMed Central - NIH.

- Urea formation via reaction of an isocyanate with an amine. (n.d.).

- Method for synthesizing diuron. (n.d.). Chinese Patent CN105294504A.

- Process for producing diuron. (n.d.). Chinese Patent CN101709041A.

- 3,4-Dichlorophenyl isocyan

- 3,4-Dichlorophenyl isocyan

- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal.

- One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry.

- 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). (n.d.).

- Wholesale Diuron Herbicide Manufacturer and Supplier, Factory Pricelist. (n.d.). AgroRiver.

- Genfarm Diuron 900WG Herbicide. (2009). Genfarm Crop Protection Pty Ltd.

- 3,4-Dichlorophenyl isocyanate SDS, 102-36-3 Safety D

- This compound | 3567-62-2. (n.d.). Echemi.

- DICHLOROPHENYL ISOCYAN

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA | 3567-62-2. (n.d.). ChemicalBook.

- DIURON 80DF. (n.d.). Alligare.

- Product information, 3,4-Dichlorophenyl isocyan

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. niir.org [niir.org]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 7. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 11. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 12. gas-sensing.com [gas-sensing.com]

- 13. airgas.com [airgas.com]

- 14. nj.gov [nj.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. isotope.com [isotope.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. echemi.com [echemi.com]

- 21. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

mechanism of action of N-(3,4-Dichlorophenyl)-N'-methylurea

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-Dichlorophenyl)-N'-methylurea (Diuron)

Abstract

N-(3,4-Dichlorophenyl)-N'-methylurea, commonly known as Diuron, is a broad-spectrum herbicide belonging to the substituted urea class.[1][2] Its primary mechanism of action is the potent and specific inhibition of photosynthesis at Photosystem II (PSII).[1][3] This guide provides a detailed technical overview of the molecular interactions, physiological consequences, and experimental methodologies used to elucidate Diuron's mode of action. Diuron acts as a competitive antagonist for the plastoquinone (QB) binding site on the D1 protein within the PSII complex, effectively blocking the photosynthetic electron transport chain.[1][4] This disruption leads to the cessation of ATP and NADPH production, followed by the generation of reactive oxygen species (ROS) that cause rapid cellular damage, manifesting as chlorosis and necrosis in susceptible plants.[1] This document details the core mechanism, the resultant physiological effects, and provides step-by-step experimental protocols for researchers. It also explores the mechanisms of resistance and the broader toxicological implications of Diuron.

Introduction to N-(3,4-Dichlorophenyl)-N'-methylurea (Diuron)

First introduced in the 1950s, Diuron established itself as a foundational tool in weed management due to its efficacy as both a pre- and post-emergent herbicide.[1][2] It is a systemic herbicide, primarily absorbed through the roots and translocated upwards via the xylem, allowing for control of a wide variety of annual and perennial broadleaf weeds and grasses.[2][5]

Chemical Properties and Formulation

-

Chemical Name: 3-(3,4-dichlorophenyl)-1,1-dimethylurea[1]

-

CAS Number: 330-54-1[1]

-

Molecular Formula: C₉H₁₀Cl₂N₂O[1]

-

Appearance: White, crystalline, odorless solid[5]

-

Formulations: Commonly available as wettable powders and suspension concentrates.[6]

Herbicidal Applications

Diuron is registered for use in a multitude of agricultural and non-crop settings. It is applied to control weeds in crops such as sugarcane, cotton, citrus, and pineapple.[1][3][5] Its residual activity in the soil provides long-term weed control.[2] Non-crop applications include industrial sites and rights-of-way.[5]

Toxicological Profile Overview

Diuron is classified as slightly toxic to mammals, with an oral LD50 in rats of 3,400 mg/kg.[5][6] However, it is an eye and skin irritant.[5][7] Of greater concern are its ecotoxicological effects, as it is moderately to highly toxic to aquatic organisms, particularly algae.[6][8] Studies have also investigated its potential as an endocrine disruptor and its cytotoxicity and genotoxicity in human cell lines, where it can induce the production of reactive oxygen species.[9][10][11]

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of Diuron is a direct consequence of its ability to inhibit photosynthesis.[1][5] This action is highly specific, targeting the light-dependent reactions within the chloroplasts.

Overview of the Photosynthetic Electron Transport Chain

Photosynthesis in plants involves a series of redox reactions known as the electron transport chain, located in the thylakoid membranes of chloroplasts. This process begins at Photosystem II (PSII), where light energy is used to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along a series of carriers to Photosystem I (PSI), ultimately leading to the production of ATP and NADPH, the energy currency and reducing power needed for CO₂ fixation.

The D1 Protein: The Molecular Target of Diuron

The central hub for the initial steps of electron transport in PSII is a protein complex, and a key subunit of this complex is the D1 protein, encoded by the psbA gene.[12][13] The D1 protein contains the binding niche for a mobile electron carrier called plastoquinone (PQ).

Competitive Inhibition at the QB Binding Site

Diuron's mechanism is a classic example of competitive inhibition. It specifically binds to the QB binding pocket on the D1 protein.[1][4] This binding is non-covalent but of high affinity. By occupying this site, Diuron physically prevents the native plastoquinone molecule from binding.[14] This blockage halts the flow of electrons from the primary quinone acceptor, QA, to QB. Molecular docking studies have shown that Diuron can form hydrogen bonds with key amino acid residues, such as His215, within the QB binding site, stabilizing its inhibitory position.[4]

The following diagram illustrates the disruption of the photosynthetic electron transport chain by Diuron.

Caption: Diuron blocks electron flow at the QB site on the D1 protein of PSII.

Cellular and Physiological Consequences of PSII Inhibition

The blockage of electron transport has immediate and severe downstream effects on the plant cell.

Blockade of ATP and NADPH Synthesis

With electron flow halted, the proton gradient across the thylakoid membrane dissipates, stopping ATP synthesis. Similarly, the supply of electrons to PSI is cut off, preventing the reduction of NADP⁺ to NADPH.[1] Without these essential molecules, the Calvin cycle (the dark phase of photosynthesis) cannot fix CO₂ into sugars, starving the plant of energy.[1]

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The light energy continuously absorbed by chlorophyll in PSII cannot be used for photochemistry and is not dissipated adequately.[1] This excess energy leads to the formation of highly reactive triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a potent reactive oxygen species (ROS). This and other ROS lead to a cascade of oxidative damage, including lipid peroxidation of cell membranes, protein denaturation, and pigment bleaching.[1]

Symptomatology in Susceptible Plants

The visible symptoms of Diuron toxicity are a direct result of this oxidative damage.

-

Chlorosis: The destruction of chlorophyll pigments leads to a yellowing of the leaves, typically starting at the margins and progressing inwards between the veins.[1]

-

Necrosis: As cellular damage becomes widespread due to membrane destruction, the affected tissues die, resulting in brown, necrotic lesions.[1] Symptoms typically appear within 3 to 7 days of application and are intensified under high light conditions, which exacerbate the production of ROS.[1]

Experimental Methodologies for Elucidating the Mechanism of Action

Several biophysical techniques are routinely employed to study the effects of Diuron on PSII. As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind the experimental design.

Protocol 1: Chlorophyll a Fluorescence Analysis

Principle & Rationale: Chlorophyll fluorescence is a highly sensitive, non-invasive probe of PSII photochemistry.[15] When light energy absorbed by chlorophyll cannot be used for photosynthesis (due to a block in the electron transport chain), it is re-emitted as fluorescence. Diuron's blockage of electron flow from QA to QB causes a rapid accumulation of reduced QA⁻, which closes PSII reaction centers and dramatically increases fluorescence yield.[16] This phenomenon, known as the Kautsky effect, is the basis for this assay.

Step-by-Step Methodology (using a Pulse Amplitude Modulated - PAM - Fluorometer):

-

Dark Adaptation: Place the plant leaf or algal suspension in complete darkness for 15-30 minutes.

-

Causality: This ensures all PSII reaction centers are "open" (QA is oxidized) and non-photochemical quenching (NPQ) mechanisms are relaxed, providing a baseline state.

-

-

Measure F₀ (Minimum Fluorescence): Apply a weak, non-actinic measuring light to determine the minimum fluorescence level (F₀).

-

Causality: This light is too weak to drive photosynthesis but allows for the measurement of fluorescence when reaction centers are open.

-

-

Apply Saturating Pulse: Apply a short (e.g., 0.8 seconds), high-intensity pulse of light to measure the maximum fluorescence (Fₘ).

-

Causality: This pulse transiently reduces all available QA, closing all PSII reaction centers and producing the maximum possible fluorescence yield.

-

-

Calculate Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Actinic Light Illumination: Illuminate the sample with a constant, photosynthetically active light (actinic light).

-

Measure Fₛ and Fₘ': During actinic illumination, measure the steady-state fluorescence (Fₛ) and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ').

-

Calculate Effective Quantum Yield (ΔF/Fₘ' or ΦPSII): Calculate as (Fₘ' - Fₛ) / Fₘ'.

-

Data Interpretation: This parameter reflects the actual efficiency of PSII photochemistry under a given light condition. Diuron causes a rapid and dose-dependent decrease in ΔF/Fₘ' as it blocks electron transport.[19]

-

-

Calculate Non-Photochemical Quenching (NPQ): Calculate as (Fₘ - Fₘ') / Fₘ'.

-

Data Interpretation: NPQ reflects the dissipation of excess light energy as heat. Diuron can cause complex changes in NPQ, but high concentrations often lead to a decrease as the primary quenching mechanism is overwhelmed.[17]

-

The following diagram outlines the workflow for assessing Diuron's effect using PAM fluorometry.

Caption: Workflow for PAM fluorometry to assess Diuron's impact on PSII.

Protocol 2: Oxygen Evolution Measurement

Principle & Rationale: The splitting of water at PSII is the source of nearly all atmospheric oxygen. Since Diuron blocks the electron transport chain immediately after water splitting, the overall rate of oxygen evolution is a direct measure of photosynthetic activity. A Clark-type oxygen electrode can be used to quantify this rate.

Step-by-Step Methodology:

-

Isolate Thylakoids: Isolate functional thylakoid membranes from leaf tissue (e.g., spinach) via differential centrifugation.

-

Causality: Using an isolated system removes confounding variables like CO₂ fixation and allows for direct measurement of the light reactions.

-

-

Calibrate Electrode: Calibrate the Clark-type electrode chamber to zero oxygen (using sodium dithionite) and air-saturated buffer.

-

Prepare Reaction Mixture: Add isolated thylakoids to a buffered reaction medium containing an artificial electron acceptor (e.g., DCPIP or Ferricyanide).

-

Causality: Since the natural electron acceptor (NADP⁺) and associated enzymes are absent, an artificial acceptor is required to "pull" electrons from the transport chain before the Diuron block, allowing measurement of PSII-specific activity.

-

-

Measure Basal Rate: Place the chamber in the dark and record the rate of oxygen consumption (respiration).

-

Initiate Photosynthesis: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Introduce Diuron: Inject a known concentration of Diuron into the chamber and continue recording the oxygen evolution rate.

-

Data Interpretation: A rapid, dose-dependent inhibition of light-induced oxygen evolution confirms Diuron's action as a PSII inhibitor.[12] Calculating the concentration required for 50% inhibition yields the IC50 value.

-

Quantitative Analysis of Diuron's Inhibitory Activity

The potency of Diuron can be quantified by its IC50 or EC50 values, which represent the concentration required to cause a 50% inhibition of a given process.

| Parameter | Organism/System | IC50 / EC50 Value | Reference |

| Electron Transport Inhibition (I₅₀) | Aphanocapsa 6308 (cyanobacterium) membranes | 6.8 x 10⁻⁹ M (6.8 nM) | [12] |

| Effective Quantum Yield (ΦPSII) (EC₅₀) | Freshwater Biofilms | 12.7 - 13.6 µg/L | [14] |

| Effective Quantum Yield (ΦPSII) (IC₅₀) | Halophila ovalis (seagrass) at 35°C | 4.1 µg/L | [20] |

| Effective Quantum Yield (ΦPSII) (IC₅₀) | Halophila ovalis (seagrass) at 40°C | 1.4 µg/L | [20] |

| Operational Quantum Yield (Φ'M) (EC₅₀) | Microcystis aeruginosa | 30 nM | [21] |

| Operational Quantum Yield (Φ'M) (EC₅₀) | Synechococcus sp. | 5.1 nM | [21] |

Note: Values can vary significantly based on species, environmental conditions (e.g., temperature, light), and experimental setup.[20]

Mechanisms of Resistance to Diuron

The widespread use of Diuron has led to the evolution of resistance in numerous weed populations. Understanding these mechanisms is critical for effective weed management.

-

Target-Site Resistance (TSR): This is the most common mechanism for resistance to PSII inhibitors. It involves single nucleotide polymorphisms (SNPs) in the chloroplast psbA gene, leading to amino acid substitutions in the D1 protein.[13][22] These changes alter the conformation of the QB binding pocket, reducing the binding affinity of Diuron while still allowing plastoquinone to function, albeit sometimes with a fitness cost (reduced photosynthetic efficiency).[22]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. For Diuron, this primarily involves enhanced metabolic degradation via enzymes such as cytochrome P450 monooxygenases, which can demethylate or hydroxylate the Diuron molecule, rendering it non-toxic.[1][23]

Broader Toxicological Implications

While Diuron's primary target is plant-specific, its effects are not limited to the plant kingdom.

-

Ecotoxicology: As a persistent and mobile herbicide, Diuron is a common contaminant in surface waters.[8][11] Its high toxicity to algae and other primary producers can disrupt the base of aquatic food webs.[8]

-

Effects on Non-Target Organisms: In animal cells, which lack photosystems, the toxicity mechanism is different. Studies have shown that Diuron can induce oxidative stress by increasing the production of ROS in human cancer cell lines.[9] It has also been shown to cause DNA fragmentation and inhibit cell proliferation.[9] In animal studies, chronic exposure has been linked to changes in the spleen, liver, and blood chemistry, and it is classified by the EPA as a "known/likely" carcinogen based on animal studies.[10][24][25]

Conclusion and Future Research Directions

The is one of the most well-characterized in herbicide science. Its specific and high-affinity binding to the D1 protein of PSII provides a clear molecular basis for its potent herbicidal activity. The resulting blockage of electron flow, cessation of energy production, and induction of catastrophic oxidative stress effectively eliminate susceptible weeds. The experimental protocols detailed herein, particularly chlorophyll fluorescence, remain indispensable tools for studying its effects and for the broader field of plant stress physiology.

Future research continues to focus on the evolution and management of resistance, the complex interplay of Diuron with other environmental stressors, and its long-term ecotoxicological fate. A deeper understanding of NTSR mechanisms, in particular, is crucial for developing sustainable weed management strategies and mitigating the environmental impact of this widely used herbicide.

References

- AERU - University of Hertfordshire. (2025). Diuron (Ref: DPX 14740).

- Cultivar Magazine. (2025). Diuron.

- Chemical Warehouse. Diuron - Active Ingredient Page.

- ADAMA. Diuron® 900 WDG.

- U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet: Diuron.

- MDPI. (2020).

- Du, G., et al. (2021). Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments. Marine Pollution Bulletin.

- Allen, M. M., et al. (1983). Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308. Journal of Bacteriology.

- Huovinen, M., et al. (2015). Toxicity of diuron in human cancer cells. Toxicology in Vitro.

- Battaglino, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study.

-

Haynes, D., et al. (2000). The Impact of the Herbicide Diuron on Photosynthesis in Three Species of Tropical Seagrass. Marine Pollution Bulletin. [Link]

-

Ralph, P. J., et al. (2007). The impact of the herbicide diuron on the photophysiology of three species of seagrass. Marine Pollution Bulletin. [Link]

- Lichtenthaler, H. K., & Buschmann, C. (2013). Uptake of diuron and concomitant loss of photosynthetic activity in leaves as visualized by imaging the red chlorophyll fluorescence. Photosynthesis Research.

- ChemicalBook. (2023). Toxicity of the herbicides diuron.

- Morales, F., et al. (2008). Combined effect of diuron and simazine on photosystem II photochemistry in a sandy soil and soil amended with solid olive-mill waste. Journal of Environmental Science and Health, Part B.

-

Deblois, C. P., et al. (2013). Effect of Herbicides (Diuron and Oxadiazon) on Photosynthetic Energy Dissipation Processes of Different Species of Cyanobacteria and Two Green Algae. Ecotoxicology. [Link]

- EXTOXNET. (1996). Diuron.

- Pesquet, B., et al. (2018). A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms. Frontiers in Microbiology.

- Flores, F., et al. (2017). Combined effects of temperature and the herbicide diuron on Photosystem II activity of the tropical seagrass Halophila ovalis. Scientific Reports.

-

Rutherford, A. W., & Krieger-Liszkay, A. (2001). Herbicide-induced oxidative stress in photosystem II. Trends in Biochemical Sciences. [Link]

-

Wilkinson, A., et al. (2015). A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass. PLOS ONE. [Link]

-

Lu, H., et al. (2020). A novel psbA mutation (Phe274–Val) confers resistance to PSII herbicides in wild radish (Raphanus raphanistrum). Pest Management Science. [Link]

- Smolecule. (2023). 1-(3,4-Dichlorophenyl)-3-methylurea.

- Sales, B. C. P., et al. (2024). Effects of diuron and two of its metabolites in biochemical markers and behavior of zebrafish larvae. Environmental Science and Pollution Research.

- Washington State Department of Transportation. (2017).

- Li, Y., et al. (2022). Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops. Journal of Agricultural and Food Chemistry.

- Northwest Coalition for Altern

- Galloway, R. E., & Mets, L. J. (1984). Atrazine, Bromacil, and Diuron Resistance in Chlamydomonas 1: A Single Non-Mendelian Genetic Locus Controls the Structure of the Thylakoid Binding Site. Plant Physiology.

- Adewoye, S. O., et al. (2018). Sublethal effect of diuron on DNA status, hematological and biochemical indices of fresh water catfish, Clarias gariepinus Juven. Journal of Entomology and Zoology Studies.

-

ResearchGate. (2022). Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops. [Link]

- Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).

-

ResearchGate. (2020). Mechanistic understanding of the behavior of diuron in the adsorption from water onto activated carbon. [Link]

- Australian Pesticides and Veterinary Medicines Authority. (2011). Diuron environmental assessment report.

- Kless, H., et al. (1994). The D-E region of the D1 protein is involved in multiple quinone and herbicide interactions in photosystem II.

- Ohad, N., & Hirschberg, J. (1992). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. The Plant Cell.

-

Scilit. (2015). Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe. [Link]

- Zulkifli, S. Z., et al. (2020). Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854). Animals.

- Délye, C. (2013). Mechanisms of evolved herbicide resistance. Pest Management Science.

- De Gisi, S., et al. (2020). A review of novel methods for Diuron removal from aqueous environments. Environmental Science and Pollution Research.

- de Souza, P. R., et al. (2011).

- PubChem. Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl).

- SIELC Technologies. N-(3,4-Dichlorophenyl)-N'-methylurea.

- ChemicalBook. N-(3,4-Dichlorophenyl)-N'-methoxy-N'-methylurea(330-55-2).

Sources

- 1. Diuron - Cultivar Magazine [revistacultivar.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. adama.com [adama.com]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 7. wsdot.wa.gov [wsdot.wa.gov]

- 8. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]

- 9. Toxicity of diuron in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of the herbicides diuron_Chemicalbook [chemicalbook.com]

- 11. Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Uptake of diuron and concomitant loss of photosynthetic activity in leaves as visualized by imaging the red chlorophyll fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Combined effects of temperature and the herbicide diuron on Photosystem II activity of the tropical seagrass Halophila ovalis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assets.nationbuilder.com [assets.nationbuilder.com]

- 25. Diuron exposure induces systemic and organ-specific toxicity following acute and sub-chronic exposure in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Trajectory of a Phenylurea Herbicide: An In-depth Technical Guide to the Persistence and Degradation of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)

This guide provides a comprehensive technical overview of the environmental persistence and degradation of 1-(3,4-Dichlorophenyl)-3-methylurea, a widely used phenylurea herbicide commonly known as Diuron. Designed for researchers, environmental scientists, and professionals in drug development and ecotoxicology, this document synthesizes current knowledge on the chemical and biological fate of Diuron in terrestrial and aquatic ecosystems. We will explore the intricate mechanisms governing its degradation, the factors influencing its environmental half-life, and the analytical methodologies crucial for its monitoring.

Introduction: The Chemical Profile and Environmental Significance of Diuron

Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a systemic herbicide and algaecide effective in controlling a broad spectrum of annual and perennial broadleaf and grassy weeds.[1] Its mode of action involves the inhibition of photosynthesis by blocking electron transport in photosystem II.[2][3] Despite its agricultural benefits, the extensive application of Diuron has led to its detection in soil, sediment, and aquatic environments, raising concerns about its potential impact on non-target organisms and ecosystems.[1][4] The environmental persistence of Diuron is a key factor in its risk profile, with its half-life in soil ranging from 30 to 365 days, typically around 90 days.[5][6]

Physicochemical Properties Governing Environmental Behavior

The environmental fate of Diuron is intrinsically linked to its physicochemical properties. Its moderate water solubility and low mobility in soil contribute to its persistence.[2] The molecule's stability in neutral water means that microbial activity is a primary driver of its degradation in aquatic settings.[6]

Table 1: Physicochemical Properties of Diuron

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀Cl₂N₂O | [7] |

| Molecular Weight | 233.10 g/mol | [6] |

| Water Solubility | 42 mg/L at 25°C | [6] |

| Melting Point | 158-159°C | [6] |

| Vapor Pressure | 0.41 mPa at 50°C | [6] |

| Adsorption Coefficient (Koc) | 480 | [6] |

Degradation Pathways: A Multifaceted Process

The environmental degradation of Diuron is a complex process involving both abiotic and biotic mechanisms. The primary transformation pathways include microbial degradation, photodegradation, and to a lesser extent, hydrolysis.

Biotic Degradation: The Microbial Engine

Microbial metabolism is the principal mechanism for Diuron degradation in both soil and aquatic environments.[6][8] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of utilizing Diuron as a source of carbon and nitrogen.[1] The initial and most common microbial degradation pathway involves two successive N-demethylations of the urea group, leading to the formation of two primary metabolites: this compound (DCPMU) and 1-(3,4-dichlorophenyl)urea (DCPU).[1][8][9] This is followed by the hydrolysis of the amide bond to produce the more toxic and persistent metabolite, 3,4-dichloroaniline (3,4-DCA).[1][9][10]

Several bacterial strains, such as Sphingomonas sp. and Achromobacter xylosoxidans, have been shown to degrade Diuron.[9][10] Fungi, particularly white-rot fungi, also play a significant role in its biodegradation due to their extracellular ligninolytic enzymes.[1] The efficiency of microbial degradation is influenced by environmental factors such as temperature, pH, moisture, and the availability of other nutrients.

Caption: Primary biotic degradation pathway of Diuron.

Abiotic Degradation: The Role of Light and Water

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for Diuron in aqueous environments and on soil surfaces.[3][11][12] This process can occur directly through the absorption of UV radiation by the Diuron molecule or indirectly through reactions with photosensitized molecules.[3] The rate of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of other substances in the water that can act as photosensitizers.[13][14] Photodegradation can lead to a variety of transformation products through demethylation, hydroxylation, and dechlorination reactions.[13]

The chemical hydrolysis of Diuron under neutral environmental conditions is generally a slow process.[8] However, the rate of hydrolysis can be significantly increased under acidic or basic pH conditions.[8] Abiotic degradation of Diuron in water can also be catalyzed by organic and inorganic matter present in the soil that is dissolved in the aqueous phase.[15]

Environmental Persistence and Influencing Factors

The persistence of Diuron in the environment is highly variable and depends on a complex interplay of factors related to the chemical itself, the soil or water matrix, and the prevailing climatic conditions.

Persistence in Soil

In soil, the persistence of Diuron is primarily governed by microbial degradation and sorption processes.[6] The half-life of Diuron in soil can range from as short as one month to over a year.[6]

-

Soil Type and Organic Matter: Soils with higher clay and organic matter content tend to exhibit stronger sorption of Diuron, which can reduce its bioavailability for microbial degradation and leaching.[16][17]

-

pH: Soil pH can influence both the rate of chemical hydrolysis and the activity of microbial populations involved in Diuron degradation.

-

Moisture and Temperature: Optimal soil moisture and temperature conditions promote microbial activity, leading to faster degradation rates.

Persistence in Water

In aquatic systems, both microbial degradation and photodegradation contribute to the dissipation of Diuron.[6][7] It is considered relatively persistent and mobile in water, which makes it prone to surface runoff and potential groundwater contamination.[4] The half-life of Diuron in aquatic environments can be influenced by factors such as water depth, turbidity (which affects light penetration for photodegradation), temperature, and the presence of microbial communities.[7]

Table 2: Environmental Half-life of Diuron

| Environment | Half-life Range | Typical Half-life | Reference |

| Soil | 30 - 365 days | 90 days | [5][6] |

| Water (Aquatic Systems) | Varies, can be around 30 days (lab) | - | [7] |

| Anaerobic Soil | Can be as long as 1000 days | - | [2] |

Key Degradation Products and Their Significance

The degradation of Diuron results in the formation of several intermediate metabolites, with DCPMU, DCPU, and 3,4-DCA being the most significant.[10][18] These degradation products can sometimes be more mobile or toxic than the parent compound, making their monitoring crucial for a complete environmental risk assessment.[10] For instance, 3,4-DCA is known to be more toxic than Diuron.[10][19]

Experimental Protocols for Studying Diuron Degradation

To accurately assess the environmental fate of Diuron, standardized and validated experimental protocols are essential. Below are outlines for key laboratory studies.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of Diuron in soil and identify major metabolites.

Methodology:

-

Soil Selection: Select at least three different soil types with varying textures, organic carbon content, and pH.

-

Test Substance: Use ¹⁴C-labeled Diuron to facilitate tracking and quantification of the parent compound and its metabolites.

-

Incubation: Treat soil samples with a known concentration of ¹⁴C-Diuron and incubate under controlled aerobic conditions (e.g., 20-25°C, 40-60% of maximum water holding capacity).

-

Sampling: Collect soil samples at predetermined time intervals.

-

Extraction: Extract Diuron and its metabolites from the soil using an appropriate solvent system (e.g., methanol/water).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify Diuron and its metabolites.

-

Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied Diuron.

Caption: Workflow for an aerobic soil degradation study.

Aqueous Photodegradation Study

Objective: To determine the rate of photodegradation of Diuron in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a sterile aqueous solution of Diuron (with ¹⁴C-labeling) in a buffer of known pH.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) under controlled temperature. A dark control should be run in parallel.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples by HPLC to determine the concentration of Diuron.

-

Data Analysis: Calculate the photodegradation half-life of Diuron.

Analytical Methodologies for Detection and Quantification

Accurate monitoring of Diuron and its metabolites in environmental matrices requires sensitive and specific analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), is the most common technique for the analysis of Diuron and its degradation products.[20][21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Diuron and its metabolites in complex environmental samples like soil and water.[20][21][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Diuron, often requiring a derivatization step to improve the volatility of the analytes.[23]

-

Immunoassays: Electrochemical immunoassays and other immunochemical methods have been developed for the rapid and sensitive detection of Diuron in water samples.[24]

Conclusion and Future Perspectives

The environmental persistence and degradation of Diuron are governed by a complex interplay of biotic and abiotic processes. While microbial degradation is the primary pathway for its dissipation in soil and water, photodegradation also plays a crucial role in aquatic environments. The formation of persistent and potentially more toxic metabolites underscores the importance of a comprehensive understanding of its entire degradation cascade.

Future research should focus on the isolation and characterization of novel microbial strains with enhanced Diuron-degrading capabilities for potential bioremediation applications. Furthermore, a deeper investigation into the ecotoxicological effects of the mixture of Diuron and its degradation products in various environmental compartments is warranted to refine environmental risk assessments. The development of more cost-effective and field-deployable analytical methods will also be crucial for effective environmental monitoring and management.

References

-

Microbial degradation pathways of diuron. Reported diuron hydrolases... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Diuron Roadside Vegetation Management Herbicide Fact Sheet - wsdot. (2017, July 1). Retrieved January 9, 2026, from [Link]

-

Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Proposed metabolic pathways for diuron. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

DIURON - EXTOXNET PIP. (n.d.). Retrieved January 9, 2026, from [Link]

-

Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron - Frontiers. (n.d.). Retrieved January 9, 2026, from [Link]

-

Sorption, degradation, and leaching of tebuthiuron and diuron in soil columns - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil - PubMed. (2021, December 14). Retrieved January 9, 2026, from [Link]

-

HERBICIDE Diuron. (n.d.). Retrieved January 9, 2026, from [Link]

-

Fungal-bacterial consortia increase diuron degradation in water-unsaturated systems. (n.d.). Retrieved January 9, 2026, from [Link]

-

Diuron (Ref: DPX 14740) - AERU - University of Hertfordshire. (2025, October 26). Retrieved January 9, 2026, from [Link]

-

Diuron | C9H10Cl2N2O | CID 3120 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Alternative biodegradation pathway of the herbicide diuron | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Aerobic degradation pathways of diuron and its metabolites - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Adsorption-desorption and leaching behavior of diuron on selected Kenyan agricultural soils. (2021, February 8). Retrieved January 9, 2026, from [Link]

-

Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams - USGS Publications Warehouse. (n.d.). Retrieved January 9, 2026, from [Link]

-

[Photocatalytic degradation kinetics of diuron by TiO2 and simulated sunlight] - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Electroanalytical Overview: the Measurement of Diuron - ACS Publications. (2025, September 18). Retrieved January 9, 2026, from [Link]

-

Photochemical Degradation of Diuron and Monuron' - Cambridge University Press & Assessment. (n.d.). Retrieved January 9, 2026, from [Link]

-

Photodegradation Diuron herbicide with TiO2 -Al2 O3 catalysts supported on graphene nanoplatelets - Agro Productividad. (n.d.). Retrieved January 9, 2026, from [Link]

-

Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303 - EPA. (n.d.). Retrieved January 9, 2026, from [Link]

-

A review of novel methods for Diuron removal from aqueous environments - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Diuron occurrence and distribution in soil and surface and ground water associated with grass seed production - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Biodegradation of the herbicide Diuron in soil by indigenous actinomycetes - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

analytical method for the determination of l nuron, diuron - EPA. (n.d.). Retrieved January 9, 2026, from [Link]

-

TiO 2 and TiO 2 -Carbon Hybrid Photocatalysts for Diuron Removal from Water - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

Diuron - Coastal Wiki. (2020, August 9). Retrieved January 9, 2026, from [Link]

-

Rapid extraction and quantitative detection of the herbicide diuron in surface water by a hapten-functionalized carbon nanotubes based electrochemical analyzer - PubMed. (2012, May 21). Retrieved January 9, 2026, from [Link]

-

(PDF) Photocatalytic degradation of the diuron pesticide - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Kinetics of the degradation of diuron | Request PDF - ResearchGate. (2025, August 10). Retrieved January 9, 2026, from [Link]

-

Dissolved Organic Carbon Interactions with Sorption and Leaching of Diuron in Organic Amended Soils | Request PDF - ResearchGate. (2025, August 5). Retrieved January 9, 2026, from [Link]

-

Sorption-desorption of Atrazine and Diuron in Soils From Southern Brazil - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Sorption-desorption isotherms of diuron alone and in a mixture in soils with different physico-chemical properties - Academic Journals. (2019, March 28). Retrieved January 9, 2026, from [Link]

-

DIURON - NationBuilder. (2025, March 12). Retrieved January 9, 2026, from [Link]

-

3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound - AERU - University of Hertfordshire. (2025, August 3). Retrieved January 9, 2026, from [Link]

-

Diuron herbicide degradation catalyzed by low molecular weight humic acid-like compounds | Request PDF - ResearchGate. (2025, August 6). Retrieved January 9, 2026, from [Link]

-

Photochemical Degradation of Diuron and Monuron | Weeds | Cambridge Core. (2017, June 12). Retrieved January 9, 2026, from [Link]

-

Environmental impact of diuron transformation: a review - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Frontiers | Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 3567-62-2 [smolecule.com]

- 4. rmit.edu.au [rmit.edu.au]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 7. Diuron - Coastal Wiki [coastalwiki.org]

- 8. researchgate.net [researchgate.net]